Azepan-1-yl(2,6-dichlorophenyl)methanone
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Overview
Description
Azepan-1-yl(2,6-dichlorophenyl)methanone is a chemical compound with the molecular formula C13H15Cl2NO It is characterized by the presence of an azepane ring attached to a 2,6-dichlorophenyl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl(2,6-dichlorophenyl)methanone typically involves the reaction of azepane with 2,6-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(2,6-dichlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of azepan-1-yl(2,6-dichlorophenyl)methanol.
Reduction: Formation of azepan-1-yl(2,6-dichlorophenyl)methanol.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Azepan-1-yl(2,6-dichlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Azepan-1-yl(2,6-dichlorophenyl)methanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- Azepan-1-yl(4-tert-butylphenyl)methanone
- Azepan-1-yl(2,5-dichlorophenyl)methanone
- Azepan-1-yl(2,4-dichlorophenyl)methanone
Uniqueness
Azepan-1-yl(2,6-dichlorophenyl)methanone is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C13H15Cl2NO |
---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
azepan-1-yl-(2,6-dichlorophenyl)methanone |
InChI |
InChI=1S/C13H15Cl2NO/c14-10-6-5-7-11(15)12(10)13(17)16-8-3-1-2-4-9-16/h5-7H,1-4,8-9H2 |
InChI Key |
IRDDDZSVZDWIIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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